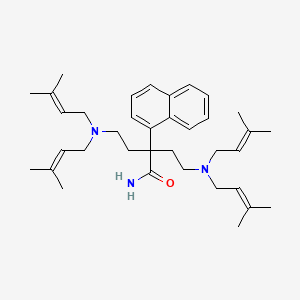
2-Heptyn-1-one, 1-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptyn-1-one, 1-(4-methylphenyl)- is an organic compound with the molecular formula C14H16O. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a heptynone backbone with a 4-methylphenyl substituent at the first carbon position. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyn-1-one, 1-(4-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of 4-methylphenylacetylene with heptanone under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Heptyn-1-one, 1-(4-methylphenyl)- may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production methods often incorporate purification steps, such as distillation or recrystallization, to obtain high-purity 2-Heptyn-1-one, 1-(4-methylphenyl)- suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptyn-1-one, 1-(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond is replaced by other functional groups. Reagents like sodium amide (NaNH2) can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium amide (NaNH2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Heptyn-1-one, 1-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer effects, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Heptyn-1-one, 1-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-methylphenyl)hept-2-yn-1-one
- 1-(p-tolyl)-2-heptyn-1-one
- 1-p-tolylhept-2-yn-1-one
Uniqueness
2-Heptyn-1-one, 1-(4-methylphenyl)- is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the 4-methylphenyl group enhances its reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound in both academic and industrial settings.
Eigenschaften
CAS-Nummer |
38395-06-1 |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
1-(4-methylphenyl)hept-2-yn-1-one |
InChI |
InChI=1S/C14H16O/c1-3-4-5-6-7-14(15)13-10-8-12(2)9-11-13/h8-11H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZJRDYEIFUAFMHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


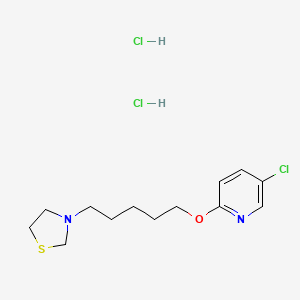
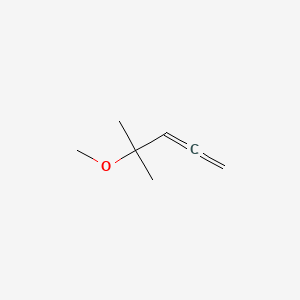
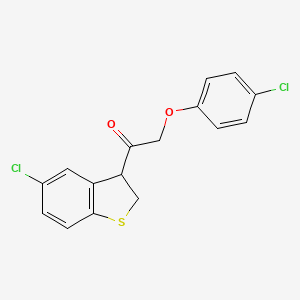



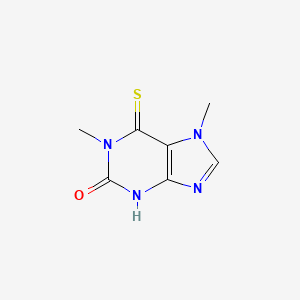
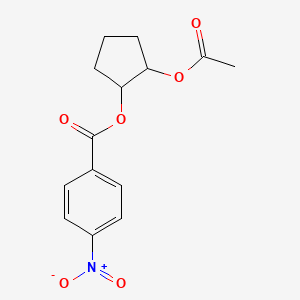
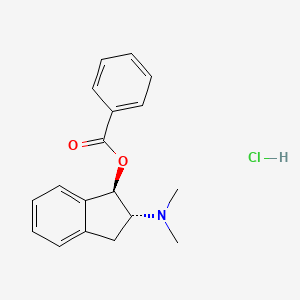
![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)

